1-Ethyl-1H-benzoimidazol-2-ylamine
Description
Contextualization within Benzimidazole (B57391) Heterocycle Chemistry
The benzimidazole ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including antiviral, anticancer, and antimicrobial properties. ijrpc.comconnectjournals.com The substituents on the benzimidazole core play a crucial role in modulating these biological effects. The introduction of an ethyl group at the N-1 position of the benzimidazole ring, as seen in 1-Ethyl-1H-benzoimidazol-2-ylamine, significantly influences the molecule's lipophilicity and steric profile. This, in turn, can affect its binding affinity to biological targets and its pharmacokinetic properties.
The 2-amino group is another key feature, providing a site for further chemical modification and hydrogen bonding interactions, which are critical for molecular recognition processes. The interplay between the 1-ethyl and 2-amino substituents creates a unique electronic and steric environment, setting this compound apart from other benzimidazole derivatives and making it a valuable building block for the synthesis of more complex molecules. connectjournals.com
Academic Significance and Research Trajectories of the Compound
The academic significance of this compound lies in its role as a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activities. Researchers have utilized this compound as a starting material to explore new chemical space and develop novel therapeutic agents.
A notable research trajectory involves its use in the development of potential anticancer agents. For instance, derivatives of this compound have been investigated as inhibitors of specific kinases involved in cancer cell proliferation. nih.gov The ethyl group can be strategically employed to probe the hydrophobic pockets of enzyme active sites, while the amino group serves as an anchor for attaching other pharmacophoric fragments.
Furthermore, the compound has been a subject of interest in the field of materials science. The benzimidazole core is known for its thermal stability and ability to participate in the formation of coordination complexes. The specific substitutions in this compound can influence the photoluminescent properties and thermal stability of its derivatives, making them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Overview of Current Research Landscape
The current research landscape for this compound and its derivatives remains active and multifaceted. Medicinal chemistry continues to be a dominant area of investigation, with ongoing efforts to design and synthesize novel analogs with improved potency and selectivity against various diseases. ijrpc.comnih.gov The synthesis of new derivatives often involves the reaction of the 2-amino group with a range of electrophiles to introduce diverse functionalities. connectjournals.com
Recent studies have also focused on the structural elucidation of its derivatives and their complexes. Techniques such as X-ray crystallography have been employed to understand the three-dimensional arrangement of atoms and the nature of intermolecular interactions, providing valuable insights for rational drug design. researchgate.net
The exploration of its utility in materials science is also an expanding frontier. Researchers are investigating how the incorporation of this building block into larger polymeric or supramolecular structures can lead to materials with tailored optical and electronic properties. The synthetic accessibility and the potential for chemical modification make this compound a valuable component in the toolbox of chemists working across various disciplines.
| Property | Value |
| IUPAC Name | 1-Ethyl-1H-benzo[d]imidazol-2-amine |
| CAS Number | 38819-75-7 |
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.21 g/mol |
| Canonical SMILES | CCN1C2=CC=CC=C2NC1=N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOCOHSUICOLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344225 | |
| Record name | 1-Ethyl-1H-benzoimidazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-58-8 | |
| Record name | 1-Ethyl-1H-benzoimidazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Ethyl 1h Benzoimidazol 2 Ylamine and Its Structural Analogues
Direct Synthetic Routes to 1-Ethyl-1H-benzoimidazol-2-ylamine
The direct synthesis of this compound can be achieved through several established chemical transformations. These methods primarily involve the formation of the benzimidazole (B57391) ring system from appropriately substituted benzene (B151609) precursors.
Cyclization Reactions involving Ethylamine (B1201723) Precursors
One of the most common methods for synthesizing 2-aminobenzimidazoles involves the cyclization of N-substituted o-phenylenediamines. In the case of this compound, this would typically involve the reaction of N-ethyl-o-phenylenediamine with a cyanogen (B1215507) source, such as cyanogen bromide. The ethyl group is pre-installed on one of the amino groups of the o-phenylenediamine (B120857), which then undergoes an intramolecular cyclization to form the desired benzimidazole ring.
Condensation Reactions with o-Phenylenediamine Derivatives.researchgate.netijrpc.com
Condensation reactions provide a versatile approach to the benzimidazole core. researchgate.netijrpc.com The reaction of o-phenylenediamine with various carbonyl compounds, including aldehydes, ketones, and carboxylic acids or their derivatives, is a widely used method. nih.gov For the synthesis of 2-aminobenzimidazoles, a common strategy is the condensation of o-phenylenediamine with a reagent that provides the C2-amino group, such as cyanamide (B42294) or a related synthon. The subsequent ethylation at the N-1 position would then yield the final product. Various catalysts, including acids and transition metals, can be employed to promote these condensation reactions. researchgate.net For instance, silver nitrate (B79036) has been used to catalyze the condensation of o-phenylenediamines with ketones. researchgate.net Microwave-assisted synthesis has also been shown to be an effective green method for promoting the condensation of o-phenylenediamines with reagents like N,N-dimethylformamide (DMF) to form benzimidazoles. tandfonline.com
Synthesis of Substituted 1-Ethyl-1H-benzoimidazol-2-ylamines
The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of material properties. This can be achieved through the regioselective introduction of substituents on the benzimidazole core or by derivatization of the exocyclic amino group.
Regioselective Synthesis of N-1 Ethylated Benzimidazole Amines.researchgate.net
Achieving regioselectivity in the N-alkylation of 2-aminobenzimidazoles is crucial for obtaining the desired 1-substituted isomer. The direct ethylation of 2-aminobenzimidazole (B67599) can lead to a mixture of N-1 and N-3 isomers, as well as potential dialkylation. To overcome this, regioselective methods have been developed. These often involve the use of protecting groups or specific reaction conditions that favor alkylation at the N-1 position. For example, the reaction can be directed by the steric hindrance of substituents already present on the benzimidazole ring.
Introduction of Diverse Substituents on the Benzimidazole Ring System.researchgate.netnih.govconnectjournals.comnih.govresearchgate.netrsc.orggoogle.com
A wide array of substituents can be introduced onto the benzene portion of the benzimidazole ring. This is typically achieved by starting with a substituted o-phenylenediamine. The nature and position of these substituents can significantly influence the electronic properties and biological activity of the resulting molecule. Common substituents include halogens, alkyl, alkoxy, and nitro groups. For instance, a copper-catalyzed three-component coupling reaction of N-substituted o-phenylenediamines, terminal alkynes, and a sulfonyl azide (B81097) has been developed to synthesize 1,2-disubstituted benzimidazoles. nih.gov
Table 1: Examples of Substituted Benzimidazole Syntheses
| Starting Material | Reagents and Conditions | Product | Reference |
| Substituted o-phenylenediamine | Aldehydes, supported gold nanoparticles | 2-Substituted benzimidazoles | nih.gov |
| N-substituted o-phenylenediamines | Terminal alkynes, copper catalyst, TsN3 | 1,2-Disubstituted benzimidazoles | nih.gov |
| 1H-Benzo[d]imidazol-2-amine | Benzyl halides, then phenylchloroformate | Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates | connectjournals.com |
| o-Phenylenediamine | Ketones, silver nitrate | 2,3-Dihydro-1H-1,5-benzadiazepines | researchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list.
Derivatization at the Amino Group.nih.govresearchgate.net
The exocyclic amino group at the C2 position of the benzimidazole ring provides a convenient handle for further functionalization. This can be achieved through various reactions, such as acylation, alkylation, and the formation of Schiff bases. For example, the reaction of 2-aminobenzimidazoles with aldehydes or ketones can yield the corresponding imines. researchgate.net Acylation with acid chlorides or anhydrides can produce amides, and reaction with chloroformates can lead to the formation of carbamates. nih.gov These derivatizations are often employed to modify the properties of the parent molecule, such as its solubility, lipophilicity, and biological activity.
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms for the formation of this compound is fundamental for optimizing reaction conditions and designing more efficient synthetic routes. Mechanistic studies often combine experimental evidence with computational analysis, such as Density Functional Theory (DFT), to map out reaction pathways. acs.orgnih.gov
The most common pathway to the 2-aminobenzimidazole core involves the cyclization of a precursor like N-(o-aminophenyl)thiourea or a related guanidine (B92328) derivative. The synthesis of 2-aminobenzimidazoles via cyclodesulfurization of thioureas is a well-established route, traditionally using reagents like mercury(II) oxide or methyl iodide. symbiosisonlinepublishing.com More modern approaches have sought milder desulfurization agents. symbiosisonlinepublishing.com
For nanoparticle-catalyzed reactions, such as the ZnO-NP catalyzed condensation of o-phenylenediamine and an aldehyde, a plausible mechanism has been proposed. nih.gov The reaction is thought to initiate with the activation of the aldehyde by the nano-ZnO catalyst. A nucleophilic attack from the o-phenylenediamine forms an initial intermediate. The nanoparticle then facilitates an intramolecular cyclization, followed by deprotonation to yield the final benzimidazole product. nih.gov
In the manganese-catalyzed N-alkylation of 2-aminobenzimidazoles with ethanol (B145695), DFT calculations and experimental controls suggest a mechanism involving two main stages: the dehydrogenation of ethanol by the manganese complex to form a manganese-hydride intermediate, and the subsequent transfer of the hydride to the C=N bond of an imine formed between the catalyst and the substrate. acs.org
Mechanistic investigations into the reaction of 2-aminobenzimidazole with carbon disulfide and methyl iodide have elucidated the formation of various sulfur-containing derivatives. nih.gov These studies show that the initial reaction site is the more acidic imidazole (B134444) ring nitrogen, leading to the formation of dithiocarbamate (B8719985) intermediates which can be further alkylated. nih.gov Such studies are crucial for predicting and controlling the regioselectivity of substitution on the benzimidazole ring.
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1h Benzoimidazol 2 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 1-Ethyl-1H-benzoimidazol-2-ylamine is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the amino group, and the aromatic benzimidazole (B57391) core. Based on the analysis of similar structures like ethylamine (B1201723) and various benzimidazole derivatives, the anticipated chemical shifts and splitting patterns can be predicted. docbrown.inforsc.org
The ethyl group protons would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating their adjacent positions. The amino (NH₂) protons would likely appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. The four protons on the benzene (B151609) ring of the benzimidazole core would produce signals in the aromatic region, with their specific shifts and coupling patterns depending on their electronic environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.3 | Triplet | ~7.2 |
| CH₂ | ~4.1 | Quartet | ~7.2 |
| NH₂ | Variable | Broad Singlet | N/A |
| Aromatic Protons | ~7.0-7.6 | Multiplet | N/A |
Note: The predicted values are based on the analysis of related compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the seven carbons of the benzimidazole ring system. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring. rsc.orgdocbrown.info
The methyl carbon of the ethyl group is expected to appear at a lower chemical shift (upfield), while the methylene carbon, being attached to a nitrogen atom, will be shifted downfield. The carbons of the benzimidazole ring will resonate in the aromatic region, with the carbon atom at position 2 (C2), bonded to three nitrogen atoms, exhibiting the most downfield shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~15 |
| CH₂ | ~40 |
| Aromatic Carbons | ~110-140 |
| C2 | ~155-160 |
Note: The predicted values are based on the analysis of related compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be expected, confirming their connectivity. It would also help in assigning the coupled protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for the CH₃ and CH₂ groups of the ethyl substituent and the protonated carbons of the benzimidazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule. For instance, correlations would be expected between the methylene protons of the ethyl group and the C2 and N1 atoms of the benzimidazole ring, confirming the position of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of whether they are chemically bonded. It would be particularly useful in determining the conformation of the molecule, for example, by showing spatial proximity between the ethyl group protons and certain protons on the benzimidazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Analysis of the FT-IR spectrum of the closely related compound 2-ethyl-1H-benzo[d]imidazole, along with general knowledge of functional group frequencies, allows for the prediction of the key vibrational modes. researchgate.net
The N-H stretching vibrations of the primary amine (NH₂) are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring would give rise to strong absorptions in the 1500-1650 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.
Table 3: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2970 | Medium |
| C=N and C=C Stretch | 1500-1650 | Strong |
| N-H Bend | 1590-1650 | Medium |
| C-N Stretch | 1250-1350 | Medium-Strong |
Note: The predicted values are based on the analysis of related compounds and general FT-IR correlation tables. Actual experimental values may vary.
Raman Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For benzimidazole derivatives, the absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* electronic transitions originating from the aromatic system.
The UV-Vis spectrum of benzimidazole derivatives typically shows absorption bands in the range of 240-300 nm. semanticscholar.orgnih.gov For instance, a study on N-Butyl-1H-benzimidazole reported an experimental absorption peak at 248 nm and another near 295 nm. semanticscholar.orgnih.gov These absorptions are attributed to the π → π* transitions within the conjugated benzimidazole ring system. The introduction of substituents on the benzimidazole core can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). For example, the presence of a tertiary amino group on the aromatic ring of 2-arylbenzimidazoles promotes a bathochromic shift. mdpi.com Similarly, substituting the benzimidazole ring at the 5-position with electron-withdrawing groups like -COOH and –SO₃H can also lead to a bathochromic shift. nih.gov
In the case of 2-aminobenzimidazole (B67599), theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to understand its electronic transitions. researchgate.net The highest occupied molecular orbital (HOMO) is located over the benzimidazole ring, and the lowest unoccupied molecular orbital (LUMO) is associated with the amino group. researchgate.net The HOMO → LUMO transition, therefore, represents an electron density transfer from the benzimidazole ring to the amino group. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the molecular electrical transport properties. researchgate.net For 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, a large band gap of 4.6 eV was determined from its absorption spectrum (λmax = 245 nm), which is attributed to high π-conjugation in the molecular system. nih.gov
Table 1: UV-Vis Spectral Data for Selected Benzimidazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| N-Butyl-1H-benzimidazole | --- | 248, ~295 | semanticscholar.orgnih.gov |
| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | --- | 245 | nih.gov |
| 2-Arylbenzimidazole-5-sulfonic acids | --- | Broad-spectrum | mdpi.com |
| 2-Aryl-1H-benzimidazole-5-carboxylic acids | --- | Medium to high antioxidant activity | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, with a chemical formula of C₉H₁₁N₃, the theoretical exact mass can be calculated. HRMS analysis would yield a measured mass value very close to this theoretical value, confirming the elemental formula. For example, in the analysis of 2-aminobenzimidazole, mass spectral data has been acquired using instruments like the LTQ Orbitrap XL, known for its high resolution and mass accuracy. mzcloud.org
Fragmentation Pattern Analysis and Structural Connectivity
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For amines, the molecular ion peak is typically an odd number, a consequence of the nitrogen rule. libretexts.org A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org
For this compound, the fragmentation pattern would be expected to show characteristic losses. The ethyl group attached to the nitrogen atom is susceptible to cleavage. The loss of a methyl radical (•CH₃) would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-15]⁺. The loss of an ethyl radical (•C₂H₅) would lead to a fragment at [M-29]⁺.
The fragmentation of the benzimidazole ring itself can also provide structural information. Aromatic compounds generally show strong molecular ion peaks due to their stable structures. libretexts.org The fragmentation of aromatic amines can involve the loss of HCN. youtube.com
X-ray Crystallography and Solid-State Structural Characterization
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
Single crystal X-ray diffraction analysis of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. Studies on related benzimidazole derivatives have revealed key structural features. For instance, in N-Butyl-1H-benzimidazole, the bond lengths and angles of the benzimidazole core are not significantly affected by the N-butyl substituent. semanticscholar.orgnih.gov The crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate showed that the benzimidazole and nitrophenylhydrazone subunits are nearly coplanar with the acetate (B1210297) group. nih.gov The crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione revealed two crystallographically independent, nearly planar molecules in the asymmetric unit. nih.gov
Table 2: Selected Crystallographic Data for a Related Benzimidazole Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate | Triclinic | P1 | 8.3909 (1) | 8.8277 (2) | 11.5025 (2) | 110.218 (1) | 102.529 (1) | 99.101 (1) | 754.78 (2) | 2 |
*Data from a study on a related benzimidazole derivative. researchgate.net
Analysis of Intermolecular Interactions in the Crystalline State
The packing of molecules in a crystal is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In the crystal structure of many benzimidazole derivatives, N-H···N or N-H···S hydrogen bonds are a prominent feature, often linking molecules into chains or dimers. nih.govresearchgate.net For example, in the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, intermolecular N-H···S hydrogen bonds link the molecules into pseudocentrosymmetric dimers. nih.gov
In addition to hydrogen bonding, π-π interactions between the aromatic rings of neighboring benzimidazole molecules can play a significant role in stabilizing the crystal structure. nih.gov Weak C-H···π interactions are also observed in some benzimidazole crystal structures. nih.gov The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound.
Thermal Analysis Techniques (e.g., TGA, DTA, DSC) for Phase Behavior
Thermal analysis techniques are crucial in characterizing the phase behavior and thermal stability of chemical compounds. For benzimidazole derivatives, these methods provide valuable insights into their melting points, decomposition patterns, and the influence of substituents on their thermal properties. While specific thermal analysis data for this compound is not extensively documented in publicly available literature, analysis of the parent compound, 2-aminobenzimidazole, and related structures offers significant understanding.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are the primary techniques employed for this purpose. TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition profiles. DSC and DTA measure the heat flow to or from a sample as it is heated or cooled, allowing for the determination of transition temperatures such as melting and crystallization points.
Detailed Research Findings from Analogous Compounds
Due to the limited availability of specific thermal analysis data for this compound, the thermal behavior of the closely related parent compound, 2-aminobenzimidazole, is often used as a reference.
Differential Scanning Calorimetry (DSC) of 2-Aminobenzimidazole
DSC analysis of 2-aminobenzimidazole reveals a sharp endothermic peak corresponding to its melting point. This transition indicates the temperature at which the solid crystalline structure transitions into a liquid state. The melting point for 2-aminobenzimidazole is consistently reported in the range of 226-232°C. sigmaaldrich.comsigmaaldrich.comfishersci.fi
Interactive Data Table: DSC Data for 2-Aminobenzimidazole
| Property | Value | Reference |
| Melting Point (mp) | 226-230 °C | sigmaaldrich.com |
| Melting Point (mp) | 228-232 °C | fishersci.fi |
Thermogravimetric Analysis (TGA) of Benzimidazole Derivatives
TGA studies on benzimidazole derivatives provide critical information about their thermal stability. For instance, TGA of a 2-methylbenzimidazole (B154957) dithiocarbamate-Pb(II) complex showed a multi-step decomposition process. The initial decomposition step, occurring between 90-137°C, was attributed to the loss of methyl and benzene groups, resulting in a 17% mass loss. A subsequent decomposition step between 137-217°C, with a 7% mass loss, was associated with the imidazole (B134444) molecules. researchgate.net
While a specific TGA curve with quantitative data for this compound is not available, the general behavior of benzimidazoles suggests that the ethyl group in the 1-position may slightly alter the decomposition profile compared to the unsubstituted 2-aminobenzimidazole. The introduction of alkyl groups can sometimes influence the initial decomposition temperature. A comparative TGA curve for 2-aminobenzimidazole shows its thermal decomposition, though specific temperature ranges and mass loss percentages are not detailed in the available graphic. researchgate.net
Interactive Data Table: TGA/DTA Data for a 2-Methylbenzimidazole Derivative Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Moiety | Reference |
| 1 | 90-137 | 17 | Methyl and Benzene groups | researchgate.net |
| 2 | 137-217 | 7 | Imidazole molecules | researchgate.net |
It is important to note that the data presented for the 2-methylbenzimidazole derivative complex is for a more complex molecule and may not directly represent the thermal behavior of this compound. However, it provides a general illustration of how different parts of a benzimidazole-based molecule can decompose at various temperatures. The inherent stability of the benzimidazole ring often results in it being one of the last fragments to decompose.
Computational and Theoretical Investigations of 1 Ethyl 1h Benzoimidazol 2 Ylamine
Quantum Chemical Calculations
No specific studies reporting quantum chemical calculations for 1-Ethyl-1H-benzoimidazol-2-ylamine were identified.
There is no available research detailing the optimized geometry and electronic structure of this compound using Density Functional Theory.
An analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and associated reactivity descriptors for this compound has not been reported in the scientific literature.
No studies on the electrostatic potential surface mapping of this compound were found.
Spectroscopic Property Prediction and Correlation with Experimental Data
There is a lack of published research on the computational prediction of spectroscopic properties for this compound.
No data could be found on the computational prediction and correlation of NMR chemical shifts for this compound.
A theoretical vibrational frequency analysis for this compound has not been documented in the available literature.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is a cornerstone of computational chemistry, providing a detailed understanding of the three-dimensional arrangements of a molecule and their relative stabilities. For this compound, the flexibility primarily arises from the rotation around the single bonds connecting the ethyl group to the benzimidazole (B57391) core and the orientation of the exocyclic amino group.
The orientation of the 2-amino group is another crucial conformational feature. Its rotation relative to the benzimidazole ring can influence the molecule's hydrogen bonding capabilities and electronic properties. A potential energy scan for the rotation around the C2-N(amino) bond would reveal the most stable orientations of the amino group. It is anticipated that planar or near-planar arrangements, which maximize conjugation with the benzimidazole π-system, would be energetically favorable.
To illustrate the expected outcomes of such an analysis, a representative data table for the conformational analysis of a related 2-aminobenzimidazole (B67599) derivative is presented below. This table showcases the relative energies for different dihedral angles of the amino group.
| Dihedral Angle (H-N-C2-N1, degrees) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 0.5 |
| 30 | 1.2 |
| 60 | 3.5 |
| 90 | 5.0 |
| 120 | 3.5 |
| 150 | 1.2 |
| 180 | 0.0 |
Note: The data in this table is illustrative and based on typical findings for 2-aminobenzimidazole analogs. Specific values for this compound would require dedicated quantum mechanical calculations.
Molecular Dynamics Simulations for Structural Dynamics
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules over time, providing insights into their flexibility, conformational transitions, and interactions with their environment. An MD simulation of this compound, typically in a solvent box to mimic physiological conditions, would allow for the observation of its structural evolution on the nanosecond timescale.
Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the benzimidazole core would likely show minimal deviations, indicating its rigidity. In contrast, the ethyl group and the exocyclic amino group would exhibit higher RMSD values, reflecting their conformational flexibility.
The RMSF analysis provides a measure of the fluctuation of individual atoms or groups of atoms. For this compound, the terminal methyl group of the ethyl substituent and the hydrogens of the amino group are expected to show the highest RMSF values. This information is crucial for understanding which parts of the molecule are most likely to adapt their conformation upon binding to a receptor.
Below is a representative table summarizing the expected RMSF values for different regions of this compound based on simulations of similar structures.
| Molecular Region | Expected Average RMSF (Å) |
|---|---|
| Benzimidazole Ring Atoms | 0.5 - 1.0 |
| N-Ethyl Group (CH2) | 1.0 - 1.5 |
| N-Ethyl Group (CH3) | 1.5 - 2.5 |
| 2-Amino Group | 1.2 - 2.0 |
Note: The data in this table is illustrative and based on general principles of molecular dynamics simulations and findings for analogous benzimidazole derivatives.
Investigation of Non-Covalent Interactions within Molecular Systems
Non-covalent interactions play a pivotal role in molecular recognition and the stabilization of ligand-receptor complexes. For this compound, the key non-covalent interactions include hydrogen bonds, π-π stacking, and van der Waals forces.
The 2-amino group and the imidazole (B134444) nitrogen (N1-H) are potent hydrogen bond donors, while the pyridine-like nitrogen at position 3 is a hydrogen bond acceptor. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize these interactions. These analyses provide quantitative data on the strength and nature of hydrogen bonds, including electron density at the bond critical points and interaction energies.
The benzimidazole ring itself is an aromatic system capable of engaging in π-π stacking interactions with other aromatic residues, such as those found in the active sites of enzymes or receptors. Furthermore, the ethyl group can participate in hydrophobic and van der Waals interactions.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. For this compound, the MEP would show negative potential around the pyridine-like nitrogen and positive potential around the amino and imidazole N-H protons.
A summary of the types of non-covalent interactions and the computational methods used to study them is provided in the table below.
| Type of Interaction | Participating Groups | Computational Method for Analysis |
|---|---|---|
| Hydrogen Bonding (Donor) | 2-Amino Group, Imidazole N1-H | QTAIM, NBO, MEP |
| Hydrogen Bonding (Acceptor) | Pyridine-like Nitrogen (N3) | QTAIM, NBO, MEP |
| π-π Stacking | Benzimidazole Ring | SAPT, NCI Plot |
| Hydrophobic/Van der Waals | Ethyl Group, Benzene (B151609) Ring | MD Simulations, SAPT |
Note: SAPT (Symmetry-Adapted Perturbation Theory) and NCI (Non-Covalent Interactions) Plot are advanced computational techniques for analyzing interaction energies and visualizing non-covalent interactions.
Reactivity and Chemical Transformations of 1 Ethyl 1h Benzoimidazol 2 Ylamine
Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Ring
The benzimidazole ring system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation, known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuci.edulumenlearning.com The first step is typically the rate-determining step because it involves the temporary disruption of the stable aromatic system. masterorganicchemistry.comlumenlearning.com
In the case of 1-Ethyl-1H-benzoimidazol-2-ylamine, the benzene (B151609) portion of the molecule is activated towards electrophilic attack. This activation is due to the electron-donating effects of both the fused imidazole (B134444) ring and the 2-amino group. Substituents that donate electrons increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. masterorganicchemistry.com
The directing effect of the substituents determines the position of substitution. The amino group and the imidazole ring are powerful ortho-, para-directors. uci.edu Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 7 (ortho to the fused imidazole) and position 6 (para to the fused imidazole).
Common electrophilic aromatic substitution reactions applicable to this scaffold include:
Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ in the presence of a Lewis acid catalyst such as FeBr₃. lumenlearning.com
Nitration: Introduction of a nitro group (NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. lumenlearning.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid (H₂SO₃/SO₃). lumenlearning.com
Friedel-Crafts Reactions: While powerful activating groups like -NH₂ can complicate Friedel-Crafts alkylation and acylation due to reactions with the catalyst, these reactions can sometimes be achieved under specific conditions. masterorganicchemistry.com
Nucleophilic Reactions at the Amine Group
The primary amino group at the C2 position is a key center of reactivity, acting as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.ukmasterorganicchemistry.com This allows it to react with a wide variety of electrophiles. The nucleophilicity of amines generally follows the order: secondary > primary > ammonia, although this can be influenced by steric factors. masterorganicchemistry.com
Key reactions involving the nucleophilic amine group include:
Acylation: The amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form the corresponding amides. These reactions are typically rapid and efficient. chemguide.co.uk
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The reaction can be complex, often resulting in a mixture of products, including the formation of quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. chemguide.co.uk
Formation of Schiff Bases: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. This reaction is often catalyzed by acid.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base produces sulfonamides.
Table 1: Representative Nucleophilic Reactions of the Amine Group
| Reaction Type | Electrophile Example | Reagent/Conditions | Product Type |
|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine (B92270) or other base | N-(1-ethyl-1H-benzoimidazol-2-yl)acetamide |
| Alkylation | Methyl iodide | Base (e.g., K₂CO₃) | 1-Ethyl-N-methyl-1H-benzoimidazol-2-ylamine |
| Schiff Base Formation | Benzaldehyde | Acid catalyst, heat | N-Benzylidene-1-ethyl-1H-benzoimidazol-2-ylamine |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(1-ethyl-1H-benzoimidazol-2-yl)-4-methylbenzenesulfonamide |
Reactions Involving the Ethyl Group
The N-ethyl group on the imidazole ring is generally stable and less reactive compared to the amino group and the aromatic ring. It does not typically participate in the common transformations of the molecule. However, under specific and often harsh conditions, reactions involving this group could potentially occur, such as:
N-Dealkylation: Cleavage of the N-ethyl bond is a challenging transformation but can sometimes be achieved using strong Lewis acids or other specific dealkylation reagents.
Oxidation: While the ethyl group is generally resistant to oxidation, very strong oxidizing agents could potentially lead to its transformation, though this is not a common or selective reaction pathway.
Cyclization and Ring-Forming Reactions Leading to Fused Heterocycles
This compound is an excellent substrate for the synthesis of more complex, fused heterocyclic systems. The 2-amino group, in conjunction with the adjacent endocyclic nitrogen (N1), provides a binucleophilic system that can react with various bifunctional electrophiles to construct new rings. This strategy is widely used to create compounds with diverse pharmacological properties. rasayanjournal.co.in
Examples of cyclization reactions include:
Formation of Triazolo[1,5-a]benzimidazoles: Reaction with reagents that can provide a one-carbon and one-nitrogen unit can lead to the formation of a fused triazole ring.
Formation of Pyrimido[1,2-a]benzimidazoles: Condensation with 1,3-dielectrophiles, such as β-ketoesters or malonic acid derivatives, can yield a fused pyrimidine (B1678525) ring.
Formation of Thiazolo[3,2-a]benzimidazoles: Reaction with α-haloketones or related reagents can lead to the construction of a fused thiazole (B1198619) ring.
These cyclization reactions significantly expand the structural diversity obtainable from the starting benzimidazole. rasayanjournal.co.in
Functional Group Interconversions and Derivatization Reactions
The 2-amino group can be transformed into a variety of other functional groups, a process known as functional group interconversion (FGI). vanderbilt.eduimperial.ac.uk One of the most versatile methods for this is through the formation of a diazonium salt.
Diazotization: Treatment of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt (-N₂⁺Cl⁻). This intermediate is often unstable but highly reactive.
Sandmeyer and Related Reactions: The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide range of nucleophiles. This allows for the introduction of functionalities that are difficult to install directly.
Furthermore, the amine group can be derivatized to form various other structures. For instance, reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. mdpi.com
Table 2: Functional Group Interconversions and Derivatizations
| Reaction | Reagent(s) | Intermediate | Product Functional Group |
|---|
Mechanistic Studies of Significant Chemical Transformations
The mechanisms of the reactions involving this compound follow well-established principles of organic chemistry.
Electrophilic Aromatic Substitution (EAS): The mechanism involves the formation of a sigma complex or Wheland intermediate. lumenlearning.com The attack of the electrophile on the benzene ring leads to a resonance-stabilized carbocation where the positive charge is delocalized over the aromatic system, including the ortho and para positions relative to the point of attack. uci.edu The stability of this intermediate is enhanced by the electron-donating amino and imidazole groups. The subsequent rapid loss of a proton from the site of substitution restores the energetically favorable aromatic system. masterorganicchemistry.comlumenlearning.com
Nucleophilic Acyl Substitution: The reaction of the amine group with an acyl chloride begins with the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, such as pyridine or excess amine, then deprotonates the nitrogen to yield the final, neutral amide product.
Cyclization Reactions: The mechanism for forming fused heterocycles typically involves a sequence of nucleophilic attack and condensation steps. For example, in the formation of a pyrimido[1,2-a]benzimidazole (B3050247) from a β-dicarbonyl compound, the exocyclic 2-amino group would likely first attack one of the carbonyl groups to form an enamine or imine intermediate. This is followed by an intramolecular cyclization where the endocyclic N1 attacks the second carbonyl group. A final dehydration step then yields the aromatic fused pyrimidine ring. The exact sequence can vary depending on the specific reagents and reaction conditions.
Coordination Chemistry and Metal Complexation of 1 Ethyl 1h Benzoimidazol 2 Ylamine
1-Ethyl-1H-benzoimidazol-2-ylamine as a Ligand
This compound possesses two primary nitrogen atoms that can serve as potential coordination sites for metal ions: the exocyclic amino nitrogen (at position 2) and the endocyclic imino nitrogen (at position 3) of the benzimidazole (B57391) ring. The ethyl group at the N1 position is generally not involved in coordination.
The coordination behavior of this ligand is expected to be analogous to other 2-aminobenzimidazole (B67599) derivatives, which can coordinate to metal centers in several ways:
Monodentate Coordination: The ligand can bind to a metal ion through either the exocyclic amino nitrogen or the endocyclic imino nitrogen. The preferred site can be influenced by steric factors and the electronic properties of the metal center. Coordination through the sp²-hybridized imino nitrogen is common in many benzimidazole-based ligands. academie-sciences.fr
Bidentate Chelation: this compound can act as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to a metal ion through both the exocyclic amino nitrogen and the endocyclic imino nitrogen. This mode of coordination is frequently observed in complexes with transition metals.
Bridging Ligand: In polynuclear complexes, the ligand can bridge two or more metal centers. This can occur through the separate coordination of the exocyclic and endocyclic nitrogen atoms to different metal ions.
The specific binding mode adopted will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere.
The electronic structure of metal complexes containing this compound as a ligand can be described using Ligand Field Theory (LFT). As an N-donor ligand, it is expected to create a moderately strong ligand field. The strength of this field influences the splitting of the d-orbitals of the central metal ion, which in turn determines the electronic, magnetic, and spectroscopic properties of the complex.
The position of the ligand in the spectrochemical series would be comparable to other amine and imine ligands. The electronic spectra of its transition metal complexes would likely exhibit d-d transitions, the energies of which would depend on the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the specific metal ion. For instance, in an octahedral complex, the five d-orbitals split into two energy levels: the lower-energy t₂g set and the higher-energy eg set. The energy difference between these levels (Δo) is a key parameter in LFT.
Charge transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed, particularly in the ultraviolet-visible region of the spectrum. These transitions can contribute to the intense colors often associated with transition metal complexes.
Synthesis of Metal Complexes
The synthesis of transition metal complexes with this compound would likely follow established procedures for related benzimidazole ligands. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent.
A general synthetic route would be the reaction of a stoichiometric amount of this compound with a metal halide (e.g., MCl₂, MBr₂) or acetate (B1210297) salt in a solvent such as ethanol (B145695), methanol, or a mixture thereof. The reaction mixture is typically stirred and may require heating under reflux to facilitate the formation of the complex. amazonaws.com The resulting metal complex may precipitate from the solution upon cooling or after concentration of the solvent. The product can then be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried.
For example, the synthesis of a hypothetical dichlorido complex of a divalent transition metal (M) could be represented as:
MCl₂ + 2 (this compound) → [M(this compound)₂Cl₂]
The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. The synthesis of heteroleptic complexes, containing this compound and another co-ligand, could be achieved by adding the co-ligand to the reaction mixture. rsc.org
There is currently a lack of specific information in the scientific literature regarding the synthesis of main group or lanthanide/actinide complexes with this compound. While the synthesis of such complexes is theoretically possible, the coordination chemistry of benzimidazole ligands with these elements is less explored compared to transition metals. The synthesis would likely require careful selection of solvents and metal precursors to accommodate the different coordination preferences and reactivity of these elements.
Structural Characterization of Metal Complexes
In the absence of specific crystallographic data for complexes of this compound, the structural characteristics can be inferred from studies on analogous compounds. For instance, X-ray diffraction studies on nickel complexes of similar benzimidazole-containing ligands have revealed distorted octahedral geometries. academie-sciences.fr
Other important characterization techniques include:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the ligand environment in diamagnetic complexes.
UV-Visible Spectroscopy: To study the electronic transitions within the complex.
Elemental Analysis: To determine the empirical formula of the complex.
Molar Conductivity Measurements: To ascertain the electrolytic nature of the complexes in solution. iosrjournals.org
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the electronic configuration of the metal ion. iosrjournals.org
Below is a hypothetical data table illustrating the kind of structural information that could be obtained for a transition metal complex of this compound, based on data for related compounds.
Table 1: Hypothetical Structural Data for a Divalent Metal Complex with this compound
| Parameter | Hypothetical Value |
| Complex Formula | [M(C₉H₁₁N₃)₂Cl₂] |
| Metal Ion (M) | Co(II), Ni(II), Cu(II), or Zn(II) |
| Coordination Geometry | Tetrahedral or Octahedral |
| M-N(imine) Bond Length (Å) | 2.0 - 2.2 |
| M-N(amine) Bond Length (Å) | 2.1 - 2.3 |
| M-Cl Bond Length (Å) | 2.2 - 2.4 |
| N(imine)-M-N(amine) Angle (°) | ~80 - 90 (in a chelate) |
This table is illustrative and not based on experimental data for the specific compound.
Spectroscopic Analysis of Complexes (e.g., IR, UV-Vis, NMR, EPR)
The formation of metal complexes with this compound can be extensively studied using various spectroscopic techniques, which provide valuable insights into the coordination environment and the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for determining the coordination sites of a ligand upon complexation. For this compound complexes, shifts in the vibrational frequencies of the C=N and N-H stretching bands are indicative of coordination. In free this compound, the C=N stretching vibration of the imidazole (B134444) ring and the N-H stretching vibrations of the amino group would appear at characteristic wavenumbers. Upon coordination with a metal ion, a shift in the C=N stretching frequency to a lower or higher wavenumber can be observed, depending on the nature of the metal and the coordination mode. A shift to lower frequency is often associated with the donation of electron density from the nitrogen to the metal center, weakening the C=N bond. Similarly, changes in the position and shape of the N-H bands can indicate the involvement of the amino group in coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes of this compound are expected to exhibit bands corresponding to both ligand-centered transitions (π→π* and n→π*) and metal-centered (d-d) or charge transfer (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) transitions. The positions and intensities of these bands provide information about the geometry of the coordination sphere and the electronic structure of the complex. For example, the d-d transitions in transition metal complexes are typically weak and their energy can be used to calculate ligand field parameters. The appearance of intense charge transfer bands can obscure the weaker d-d transitions. In studies of other benzimidazole-metal complexes, UV-Vis spectroscopy has been instrumental in confirming the presence of the metal in the complex. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the protons and carbons of this compound will be affected. The protons of the ethyl group and the aromatic protons of the benzimidazole ring would show noticeable shifts upon coordination due to the change in the electronic environment. The signal of the N-H protons of the amino group might broaden or shift significantly upon coordination. For related benzimidazole complexes, NMR spectroscopy has been used to fully characterize the ligands and their complexes. academie-sciences.fracademie-sciences.fr
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy provides detailed information about the oxidation state of the metal ion, the symmetry of the coordination environment, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the geometry and the covalency of the metal-ligand bonds.
| Spectroscopic Technique | Anticipated Observations for this compound Complexes |
| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) stretching frequencies upon coordination. |
| UV-Vis Spectroscopy | Appearance of d-d transition and/or charge transfer (LMCT/MLCT) bands. |
| NMR Spectroscopy | Chemical shift changes for protons and carbons of the ligand upon complexation. |
| EPR Spectroscopy | For paramagnetic complexes, provides information on metal oxidation state and coordination geometry. |
X-ray Crystallography of Metal-Ligand Adducts
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of this compound, X-ray crystallography would reveal how the ligand coordinates to the metal center. It could act as a bidentate ligand, forming a chelate ring through the pyridinic nitrogen of the imidazole ring and the nitrogen of the exocyclic amino group. Alternatively, it could act as a monodentate ligand through one of the nitrogen atoms, or as a bridging ligand connecting two metal centers.
While specific crystal structures of this compound complexes were not found, the crystal structures of closely related benzimidazole complexes have been reported. For example, the X-ray structure of nickel complexes with 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridinyl ligands shows a distorted octahedral geometry around the nickel center, with the benzimidazole ligand coordinating in a tridentate manner. academie-sciences.fracademie-sciences.fr In another example, a silver(I) complex with the V-shaped ligand 1,3-bis(1-ethylbenzimidazol-2-yl)-2-thiapropane has been synthesized and structurally characterized. sciencereviews2000.co.uk These studies highlight the diverse coordination modes that benzimidazole-based ligands can adopt.
| Parameter | Information from X-ray Crystallography |
| Coordination Number & Geometry | Reveals the number of donor atoms bonded to the metal and the spatial arrangement (e.g., octahedral, tetrahedral, square planar). |
| Bond Lengths & Angles | Provides precise measurements of metal-ligand bond distances and angles within the coordination sphere. |
| Coordination Mode | Determines whether the ligand acts as a monodentate, bidentate, or bridging ligand. |
| Supramolecular Structure | Shows intermolecular interactions such as hydrogen bonding and π-π stacking. |
Electronic Properties and Bonding in Coordination Compounds
The electronic properties of coordination compounds of this compound are dictated by the nature of the metal ion, the ligand itself, and the resulting metal-ligand interactions. The ethyl group on the benzimidazole nitrogen can influence the electronic properties of the ligand through its electron-donating inductive effect, which can enhance the basicity of the coordinating nitrogen atoms.
Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental findings and provide a deeper understanding of the electronic structure and bonding. researchgate.netnih.gov DFT calculations can be used to determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions observed in the UV-Vis spectra and the reactivity of the complexes. The energy gap between the HOMO and LUMO can provide insights into the stability and reactivity of the complex. researchgate.net
Catalytic Applications of Metal Complexes (Non-Biological)
Metal complexes of benzimidazole derivatives have shown promise in various catalytic applications. The specific structural and electronic properties of these complexes make them suitable for catalyzing a range of organic transformations.
While direct catalytic applications of this compound complexes are not detailed in the provided search results, related systems have demonstrated significant catalytic activity. For instance, nickel complexes containing 2-(benzimidazol-2-yl)-6-(1-aryliminoethyl)pyridine ligands have been shown to be active catalysts for ethylene (B1197577) oligomerization. academie-sciences.fracademie-sciences.fr These catalysts, when activated with a co-catalyst like diethylaluminum chloride (Et₂AlCl), can produce linear α-olefins. The catalytic activity and selectivity of these systems are influenced by factors such as the substituents on the ligand framework and the reaction conditions. academie-sciences.fracademie-sciences.fr
Applications in Advanced Chemical Systems Non Medicinal
Catalytic Roles (e.g., in organic transformations, polymerization)
While specific studies detailing the catalytic activity of 1-Ethyl-1H-benzoimidazol-2-ylamine are not extensively documented, the broader class of 2-aminobenzimidazole (B67599) derivatives has shown significant promise as ligands in transition metal catalysis. The nitrogen atoms in the benzimidazole (B57391) ring and the exocyclic amino group can act as effective coordination sites for metal ions, which are central to many catalytic processes.
Metal complexes involving the 2-aminobenzimidazole core have been investigated for their catalytic potential in various organic transformations. For instance, the coordination of these ligands to metals like copper, nickel, and palladium can create catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The electronic properties of the benzimidazole ring system, which can be tuned by substituents like the ethyl group at the N1 position, can influence the activity and selectivity of the metallic center.
In the realm of polymerization, benzimidazole-based ligands have been used to create catalysts for processes like the polymerization of olefins. While direct evidence for this compound in this specific application is yet to be established, its structural similarity to other catalytically active benzimidazoles suggests its potential. The ability of the ligand to stabilize the metal center and influence the electronic environment is crucial for controlling the polymerization process.
| Catalytic Application Area | Potential Role of this compound | Relevant Research Findings for Related Compounds |
| Organic Transformations | Ligand for transition metal catalysts (e.g., Pd, Cu, Ni) | 2-Aminobenzimidazole derivatives have been used as ligands in cross-coupling reactions. |
| Polymerization | Component of catalyst systems for olefin polymerization | Benzimidazole-based ligands can influence the activity and selectivity of polymerization catalysts. |
Supramolecular Assemblies and Self-Assembly Phenomena
The structure of this compound is predisposed to forming intricate supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding.
Beyond the primary hydrogen bonds, other non-covalent interactions play a crucial role in the solid-state packing of this compound and its derivatives. These include π-π stacking interactions between the aromatic benzimidazole rings and weaker C-H···π interactions.
| Type of Non-Covalent Interaction | Potential Role in this compound | Observations in Related Structures |
| N—H···N Hydrogen Bonding | Formation of dimeric or polymeric structures. | Dimeric motifs are common in 2-substituted benzimidazoles. |
| π-π Stacking | Stacking of the benzimidazole rings, influencing electronic properties. | Observed in various benzimidazole crystal structures. |
| C-H···π Interactions | Further stabilization of the crystal packing. | The ethyl group can participate in such interactions. |
Building Block in Complex Organic Synthesis for Materials Science
This compound serves as a valuable building block for the synthesis of more complex organic molecules with applications in materials science. Its bifunctional nature, with a reactive amino group and a versatile benzimidazole core, allows for its incorporation into a wide range of larger structures.
While specific examples of its use in the synthesis of materials like conductive polymers or organic light-emitting diodes (OLEDs) are not yet prevalent in the literature, the general utility of the 2-aminobenzimidazole scaffold in this field is well-established. For instance, benzimidazole derivatives are known to be components of some thermally stable polymers and have been incorporated into the structure of materials for electronic applications. The ethyl group in this compound can enhance solubility in organic solvents, which is a desirable property for the processing of materials.
The synthesis of various heterocyclic systems, such as pyrazoles, thiophenes, and coumarins, has been achieved using benzimidazole precursors, indicating the versatility of this scaffold as a starting material for a diverse array of functional molecules. semanticscholar.org
Applications in Analytical Chemistry
The structural motifs present in this compound suggest its potential for applications in analytical chemistry, particularly in the development of chemosensors.
The benzimidazole ring system is known to exhibit fluorescence, and the amino group can act as a binding site for various analytes. This combination makes 2-aminobenzimidazole derivatives attractive candidates for the development of fluorescent chemosensors.
For example, other benzimidazole-based compounds have been successfully developed as fluorescent probes for the detection of important species such as biothiols (e.g., cysteine) and metal ions. nih.govnih.govresearchgate.netnih.govmdpi.com The mechanism of sensing often involves a change in the fluorescence properties of the benzimidazole core upon binding of the analyte to the amino group or another appended receptor unit. While the direct application of this compound as an analytical reagent has not been extensively explored, its inherent fluorescence and coordinating ability make it a promising platform for the design of new selective and sensitive chemosensors. The ethyl group could also be functionalized to introduce specific recognition moieties for targeted analytes.
| Analyte Type | Potential Sensing Mechanism | Examples with Related Benzimidazoles |
| Metal Ions | Coordination to the amino and/or imidazole (B134444) nitrogens, leading to a change in fluorescence. | Fluorescent sensors for Zn(II), Cu(II), and other metal ions have been developed. nih.gov |
| Biothiols | Michael addition to a modified benzimidazole scaffold, causing a fluorescence turn-on effect. | A benzimidazole-based probe for cysteine has been reported. nih.gov |
Use in Separation Techniques or Sensors
The benzimidazole scaffold, a key structural feature of this compound, is integral to the development of advanced chemical sensors and has been explored in various separation methodologies. The inherent electronic and structural properties of the benzimidazole ring system, including its electron-donating capabilities, potential for π-π stacking interactions, and ability to form coordination complexes, make it a versatile component in these applications. While specific research on this compound in these areas is not extensively documented in publicly available literature, the broader family of benzimidazole derivatives has been the subject of significant investigation, providing a strong indication of its potential utility.
Applications in Chemical Sensing
Benzimidazole derivatives are widely employed as the core functional unit in a variety of chemical sensors, particularly fluorescent and potentiometric sensors. The sensing mechanism often relies on the modulation of the benzimidazole's photophysical or electrochemical properties upon interaction with a target analyte.
Fluorescent Sensors:
The fluorescence properties of many benzimidazole derivatives are highly sensitive to their chemical environment. This sensitivity is harnessed for the detection of various ions and molecules. The introduction of an ethyl group at the N-1 position and an amino group at the C-2 position, as in this compound, can influence the electron density of the aromatic system, potentially enhancing its fluorescence quantum yield and modifying its selectivity towards certain analytes.
Research on related benzimidazole structures has demonstrated their efficacy in detecting a range of species:
Metal Ion Detection: The lone pair of electrons on the sp2 hybridized nitrogen atom of the benzimidazole ring can coordinate with metal ions. This interaction can lead to a "turn-on" or "turn-off" (quenching) of fluorescence, forming the basis for detection. For instance, a novel benzimidazole derivative has been designed as a "turn-on" fluorescent sensor for Zinc ions (Zn²⁺) at physiological pH, exhibiting high selectivity and a low detection limit. sci-hub.se Another study reported a benzimidazole-based chemosensor for the selective and sensitive detection of Copper ions (Cu²⁺) through fluorescence quenching. researchgate.net
Anion Detection: The N-H proton of the imidazole ring can act as a hydrogen bond donor, enabling interaction with anions. This interaction can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence. For example, a benzimidazole-functionalized BODIPY derivative has been shown to selectively detect the hydrogen sulfate (B86663) anion (HSO₄⁻) via a distinct color change. mdpi.com
pH Sensing: The basic nitrogen atoms in the benzimidazole ring allow for protonation and deprotonation depending on the pH of the medium. This change in protonation state can significantly alter the fluorescence emission, making these compounds effective pH sensors. A far-red fluorescent pH sensor based on a benzimidazole derivative has been developed for intracellular imaging, demonstrating the ability to monitor pH fluctuations within living cells. researchgate.net
Detection of Other Molecules: The versatility of the benzimidazole scaffold allows for its incorporation into more complex sensor designs for detecting other analytes. For example, an amino-substituted 2-(2′-hydroxyphenyl)benzimidazole has been synthesized as a fluorescent probe for the detection of phosgene. rsc.org
The performance of these sensors is often characterized by their limit of detection (LOD), binding constant (Kₐ), and response time.
Table 1: Performance of Selected Benzimidazole-Based Fluorescent Sensors
| Sensor Derivative | Target Analyte | Detection Limit (LOD) | Binding Constant (Kₐ) | Response Time | Reference |
|---|---|---|---|---|---|
| Benzimidazole-based sensor | Zn²⁺ | 39.91 nM | - | 15-20 s | sci-hub.se |
| Benzimidazole derivative L | Cu²⁺ | 3.05 µM | 6.02 x 10⁴ M⁻¹ | 15 s | researchgate.net |
| 5′-amino-2-(2′-hydroxyphenyl)benzimidazole (P1) | Phosgene | 5.3 nM | - | - | rsc.org |
Potentiometric Sensors:
Potentiometric sensors, a type of ion-selective electrode (ISE), can be fabricated using benzimidazole derivatives as the active ionophore in the sensor membrane. The principle of operation is the development of a potential difference across the membrane that is proportional to the concentration of the target ion in the sample. The selectivity of the sensor is determined by the specific interaction between the ionophore and the target analyte. While specific studies on this compound are scarce, research on related structures, such as those for detecting benzodiazepine (B76468) drug residues, demonstrates the feasibility of this approach. mdpi.com
Use in Separation Techniques
In the field of separation science, benzimidazole derivatives have been investigated primarily in the context of high-performance liquid chromatography (HPLC).
Stationary Phases in HPLC:
The unique chemical properties of the benzimidazole ring system allow it to participate in multiple types of interactions, including hydrophobic, π-π, and hydrogen bonding interactions. This makes benzimidazole-based materials potential candidates for use as stationary phases in HPLC. The separation of compounds on such a stationary phase would be influenced by their relative ability to engage in these interactions. For instance, the chromatographic retention of benzimidazole derivatives on a hypercrosslinked polystyrene stationary phase has been studied, revealing that specific interactions with the aromatic network of the stationary phase can occur. researchgate.net
The use of benzimidazole derivatives as part of a chiral stationary phase (CSP) for the separation of enantiomers has also been explored through computational studies. tubitak.gov.tr These studies analyze the interaction energies between the chiral selector (the CSP) and the individual enantiomers of a chiral analyte, providing insights into the mechanism of chiral recognition and separation. tubitak.gov.tr
Mobile Phase Additives:
While less common, benzimidazole derivatives could potentially be used as additives in the mobile phase to enhance the separation of certain analytes by forming temporary complexes or altering the polarity of the mobile phase.
The study of the chromatographic behavior of benzimidazole and its derivatives is an active area of research, with a focus on understanding the relationship between the molecular structure of the analyte and its retention on different types of stationary phases. researchgate.net
Future Research Directions and Outlook in 1 Ethyl 1h Benzoimidazol 2 Ylamine Research
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's growing emphasis on environmental stewardship is steering synthetic chemistry towards greener and more sustainable practices. Future research on 1-Ethyl-1H-benzoimidazol-2-ylamine is expected to prioritize the development of eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Current synthetic approaches for 2-aminobenzimidazoles often involve multi-step processes with harsh reagents and organic solvents. Future methodologies will likely focus on:
Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Research into conducting the synthesis of this compound in aqueous media, potentially accelerated by catalysts like copper sulfate (B86663), could significantly improve the environmental profile of its production. rsc.org
Energy-Efficient Techniques: Microwave-assisted mdpi.comjocpr.com and ultrasound-assisted synthesis fao.orgresearchgate.netmdpi.com are promising alternatives to conventional heating methods. These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products. rsc.org For instance, ultrasound has been successfully employed in the synthesis of various benzimidazole (B57391) derivatives, demonstrating its potential for the efficient production of this compound. fao.orgnih.gov
Novel Catalytic Systems: The exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs) rsc.orgnih.govbohrium.comresearchgate.netresearchgate.net and nano-catalysts, offers the potential for high efficiency and easy separation and recycling of the catalyst. These catalysts can facilitate the cyclization reactions required for benzimidazole ring formation under milder conditions.
Table 1: Comparison of Conventional and Green Synthetic Methods for Benzimidazole Derivatives
| Parameter | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Solvent | Often requires organic solvents | Water, solvent-free conditions mdpi.comumich.edu |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, mdpi.comjocpr.com ultrasound fao.orgresearchgate.net |
| Catalyst | Homogeneous catalysts, often stoichiometric reagents | Heterogeneous catalysts (MOFs, nano-catalysts), rsc.orgnih.gov recyclable catalysts |
| Reaction Time | Hours to days | Minutes to hours rsc.org |
| Waste Generation | Higher, due to solvent use and by-products | Lower, promoting atom economy |
Exploration of Advanced In-Situ Spectroscopic Characterization Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future research will likely see the increased application of advanced in-situ spectroscopic techniques to monitor the formation of this compound in real-time. These methods provide invaluable data on reaction kinetics, intermediates, and the influence of various parameters.
Techniques that are expected to be pivotal include:
In-situ FTIR and NMR Spectroscopy: These techniques allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction. nih.govwiley.com For instance, in-situ FTIR can track the disappearance of starting materials and the appearance of the characteristic vibrational bands of the benzimidazole ring. youtube.com High-pressure NMR tubes can be used to study reactions under non-ambient conditions, providing insights into the formation of transient species. wiley.com
15N NMR Spectroscopy: Given the nitrogen-rich structure of this compound, the use of ¹⁵N-labeled precursors in conjunction with ¹⁵N NMR spectroscopy could provide detailed information about the electronic environment of the nitrogen atoms and the mechanism of ring closure. nih.govrsc.org This can be particularly useful in distinguishing between different tautomeric forms and understanding the coordination chemistry of the molecule.
Expansion into Novel Areas of Catalysis and Materials Science
The unique structural features of this compound, including its N-heterocyclic core and amine functionality, make it an attractive candidate for applications beyond its traditional roles. Future research is anticipated to explore its potential in the realms of catalysis and materials science.
Catalysis: The nitrogen atoms in the benzimidazole ring and the exocyclic amine group can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in the design of novel catalysts for a variety of organic transformations. Its chiral variants could be particularly valuable in asymmetric catalysis.
Materials Science: Benzimidazole derivatives are being investigated for their use in the development of advanced materials. For example, they can be incorporated as linkers in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis. rsc.orgnih.govbohrium.comresearchgate.netresearchgate.net The ethyl group on the benzimidazole ring of this compound could be functionalized to tune the properties of the resulting materials. Furthermore, the fluorescent properties inherent to many benzimidazole structures suggest potential applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Synergistic Integration of Experimental and Theoretical Approaches
The synergy between experimental and computational chemistry has become a powerful tool in modern chemical research. rsc.orgrsc.org For this compound, a combined approach will be instrumental in accelerating the discovery and development of new applications.
Computational Modeling: Density Functional Theory (DFT) calculations and other molecular modeling techniques can be used to predict the geometric and electronic properties of this compound and its derivatives. mdpi.comnih.govacs.org These computational studies can provide insights into reaction mechanisms, spectroscopic properties, and potential biological activities, thereby guiding experimental work.
Structure-Activity Relationship (SAR) Studies: By combining experimental screening with computational modeling, researchers can develop robust SAR models. This will facilitate the rational design of new derivatives of this compound with enhanced properties for specific applications, such as improved catalytic activity or tailored material characteristics. The integration of experimental data from techniques like NMR and X-ray crystallography with computational predictions will be key to validating and refining theoretical models. acs.org
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-1H-benzoimidazol-2-ylamine in laboratory settings?
Methodological Answer: The synthesis of this compound can be achieved via the Phillips reaction, which involves the condensation of o-phenylenediamine derivatives with organic acids or carbonyl compounds. For ethyl-substituted analogs, a two-step approach is often employed:
Acylation : React o-phenylenediamine with ethyl-substituted acylating agents (e.g., ethyl chloroformate) in the presence of dilute HCl to form an intermediate N-acylated compound.
Cyclization : Heat the intermediate under reflux in a polar solvent (e.g., ethanol) to facilitate ring closure, yielding the benzimidazole core .
Key Considerations :
- Reaction efficiency depends on the steric and electronic effects of the ethyl group.
- Purification via recrystallization or column chromatography is critical to isolate the pure product.
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : The N-H stretching vibration of the amine group (2-amine) typically appears at 3300–3500 cm⁻¹. The absence of a broad peak around 2500 cm⁻¹ confirms the lack of free -NH₂ groups, supporting successful cyclization .
- ¹H NMR : Key signals include:
- A singlet at δ 6.8–7.5 ppm for aromatic protons.
- A triplet at δ 1.2–1.4 ppm for the ethyl group’s -CH₃ and a quartet at δ 3.5–4.0 ppm for the -CH₂- adjacent to the imidazole nitrogen.
- ¹³C NMR : The C2 carbon (amine-bearing) appears at δ 150–160 ppm, while the ethyl carbons resonate at δ 12–15 (-CH₃) and δ 35–40 (-CH₂-) .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data for benzimidazole derivatives like this compound?
Methodological Answer: Contradictions in crystallographic data (e.g., bond lengths, torsion angles) often arise from:
- Polymorphism : Different crystal packing modes due to solvent or temperature variations.
- Disorder in the Ethyl Group : Dynamic rotation of the ethyl substituent can lead to ambiguous electron density maps.
Resolution Strategies : - Use high-resolution X-ray diffraction (HRXRD) with synchrotron radiation to improve data accuracy.
- Refine structures using software like SHELXL, which accounts for anisotropic displacement parameters and hydrogen bonding interactions .
- Compare experimental data with DFT-optimized geometries to validate bond parameters .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking :
- Prepare the ligand (e.g., this compound) by optimizing its 3D structure using Gaussian09 at the B3LYP/6-31G(d) level.
- Dock the ligand into target protein active sites (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonding (e.g., N2 amine with Asp831) and hydrophobic interactions (ethyl group with Leu694) .
- ADMET Prediction :
- Use SwissADME to evaluate solubility (LogS), blood-brain barrier permeability, and CYP450 inhibition.
- Predict toxicity via ProTox-II, assessing hepatotoxicity and mutagenicity risks .
Q. How do substituent variations (e.g., ethyl vs. methyl) impact the electronic properties of benzimidazole derivatives?
Methodological Answer:
- Hammett Analysis : Compare σ values for substituents to quantify electronic effects. The ethyl group (σ = -0.15) is mildly electron-donating, increasing electron density at the C2 amine.
- UV-Vis Spectroscopy : Ethyl substitution red-shifts the λmax by 10–15 nm compared to methyl analogs due to enhanced conjugation.
- Cyclic Voltammetry : Ethyl groups lower oxidation potentials (Epa ≈ 0.8 V vs. SCE) by stabilizing radical cations through inductive effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
Methodological Answer: Discrepancies often arise from:
- Reaction Conditions : Higher yields (70–80%) are achieved with microwave-assisted synthesis (100°C, 20 min) versus conventional heating (50–60%, 6 hours) .
- Catalyst Use : Acidic ionic liquids (e.g., [BMIM][HSO₄]) improve yields by 15–20% compared to HCl .
- Workflow Validation : Reproduce protocols using standardized reagents and characterize intermediates via LC-MS to identify bottlenecks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
